molecular formula C14H13BrN2 B13776454 Acridinium, 9-amino-10-methyl-, bromide CAS No. 64046-88-4

Acridinium, 9-amino-10-methyl-, bromide

Cat. No.: B13776454
CAS No.: 64046-88-4
M. Wt: 289.17 g/mol
InChI Key: OWJRDXJDAWXHST-UHFFFAOYSA-N
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Description

Acridinium, 9-amino-10-methyl-, bromide is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their broad range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridinium, 9-amino-10-methyl-, bromide typically involves the reaction of 9-aminoacridine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds under mild heating to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Acridinium, 9-amino-10-methyl-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridines, acridones, and dihydroacridines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of acridinium, 9-amino-10-methyl-, bromide primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting enzymes such as topoisomerase and telomerase, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acridinium, 9-amino-10-methyl-, bromide stands out due to its specific substitution pattern, which imparts unique photophysical properties and enhances its efficacy as a photoredox catalyst. Its ability to intercalate into DNA and inhibit critical enzymes also makes it a valuable compound in anticancer research .

Properties

CAS No.

64046-88-4

Molecular Formula

C14H13BrN2

Molecular Weight

289.17 g/mol

IUPAC Name

10-methylacridin-10-ium-9-amine;bromide

InChI

InChI=1S/C14H12N2.BrH/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2-9,15H,1H3;1H

InChI Key

OWJRDXJDAWXHST-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N.[Br-]

Related CAS

951-01-9 (Parent)

Origin of Product

United States

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